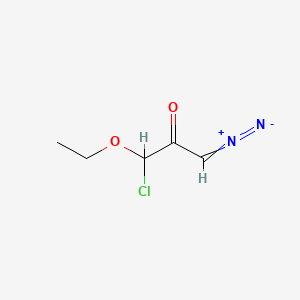![molecular formula C19H36N2O6S B576823 (2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 14042-43-4](/img/structure/B576823.png)
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is closely related to lincomycin and clindamycin, which are also lincosamide antibiotics. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is typically produced through fermentation processes involving Streptomyces lincolnensis. The biosynthesis of lincomycin C involves the incorporation of specific amino acids and sugars into the antibiotic structure. The fermentation process is optimized by adjusting the levels of precursors such as propylproline, which enhances the production of lincomycin C .
Industrial Production Methods
Industrial production of lincomycin C involves large-scale fermentation using optimized strains of Streptomyces lincolnensis. The fermentation medium is supplemented with amino acids like L-proline, L-tyrosine, and L-alanine to boost the yield of lincomycin C . The fermentation process is carefully monitored and controlled to ensure maximum production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in lincomycin C.
Substitution: Substitution reactions can introduce new functional groups into the lincomycin C molecule.
Common Reagents and Conditions
Common reagents used in the reactions of lincomycin C include thionyl chloride for chlorination and various oxidizing and reducing agents for modifying its structure .
Major Products
The major products formed from these reactions include chlorinated derivatives like clindamycin, which is derived from lincomycin by replacing the 7-hydroxy group with a chlorine atom .
Wissenschaftliche Forschungsanwendungen
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lincosamide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical methods.
Wirkmechanismus
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . The molecular targets of lincomycin C include the 23S rRNA of the bacterial ribosome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lincomycin: The parent compound from which lincomycin C is derived.
Clindamycin: A chlorinated derivative of lincomycin with enhanced antibacterial activity.
Celesticetin: Another lincosamide antibiotic with a similar mechanism of action.
Uniqueness
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is unique due to its specific structure and the presence of the propyl hygric acid moiety linked to the sugar moiety α-methylthiolincosamine. This unique structure contributes to its specific antibacterial properties and its ability to inhibit protein synthesis in bacteria .
Eigenschaften
CAS-Nummer |
14042-43-4 |
|---|---|
Molekularformel |
C19H36N2O6S |
Molekulargewicht |
420.565 |
IUPAC-Name |
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N2O6S/c1-5-7-11-8-12(21(4)9-11)18(26)20-13(10(3)22)17-15(24)14(23)16(25)19(27-17)28-6-2/h10-17,19,22-25H,5-9H2,1-4H3,(H,20,26)/t10-,11-,12+,13-,14+,15-,16-,17-,19-/m1/s1 |
InChI-Schlüssel |
GNPWCZOXLLXPNA-RETOTEICSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SCC)O)O)O)C(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4,5-dihydro-1,3-thiazol-2-yl)ethyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B576747.png)

![6-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B576749.png)







